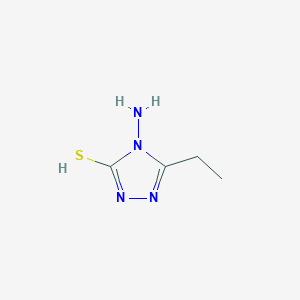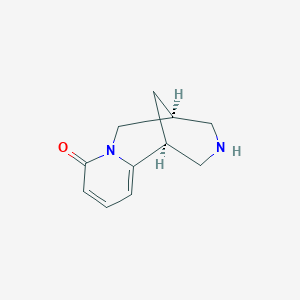
CYTISINE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cytisine can be synthesized through various methods. One common synthetic route involves the use of quinolizidine alkaloids as starting materials. The synthesis typically involves multiple steps, including cyclization and reduction reactions . For instance, a ring-closing metathesis (RCM) reaction can be used to form the core structure of this compound .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources, such as the seeds of Cytisus laburnum (Golden Rain acacia) . The extraction process includes solvent extraction followed by purification steps like chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Cytisine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form N-oxide derivatives . Reduction reactions can convert this compound into its dihydro form, which has different pharmacological properties .
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Solvents such as methanol and acetonitrile are often used in these reactions .
Major Products Formed
The major products formed from the chemical reactions of this compound include N-oxide derivatives and dihydrothis compound . These derivatives have been studied for their potential pharmacological activities .
Scientific Research Applications
Cytisine has a wide range of scientific research applications:
Chemistry: This compound is used as a ligand in the study of nicotinic acetylcholine receptors.
Biology: It serves as a tool to understand the mechanisms of nicotine addiction and withdrawal.
Medicine: this compound is primarily used as a smoking cessation aid.
Industry: This compound is used in the pharmaceutical industry for the production of smoking cessation aids.
Mechanism of Action
Cytisine exerts its effects by binding to nicotinic acetylcholine receptors in the brain . It acts as a partial agonist at these receptors, which means it can activate them but not to the same extent as nicotine . This partial activation helps to alleviate nicotine withdrawal symptoms and reduce the urge to smoke . The primary molecular targets are the α4β2 nicotinic acetylcholine receptors, which are central to the reward pathway involved in nicotine addiction .
Comparison with Similar Compounds
Cytisine is often compared to other smoking cessation aids like varenicline and nicotine replacement therapies.
Varenicline: Like this compound, varenicline is a partial agonist of nicotinic acetylcholine receptors.
Nicotine Replacement Therapies: These therapies provide nicotine to the body to reduce withdrawal symptoms.
Similar compounds to this compound include:
- Varenicline
- Nicotine
- Lobeline
Each of these compounds has unique properties and mechanisms of action, but this compound stands out for its affordability and long history of use in smoking cessation .
Properties
IUPAC Name |
(1S,9S)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h1-3,8-9,12H,4-7H2/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJTVLIZGCUXLD-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC=CC(=O)N3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CNC[C@H]1C3=CC=CC(=O)N3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


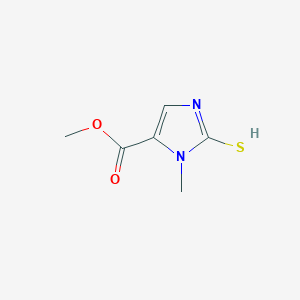






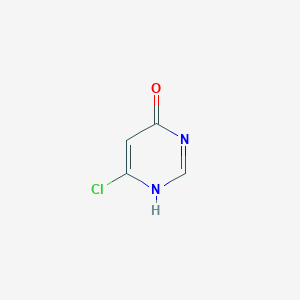
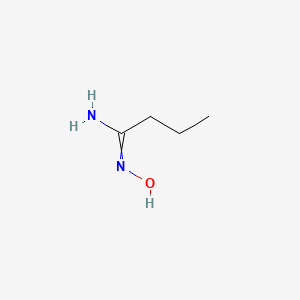
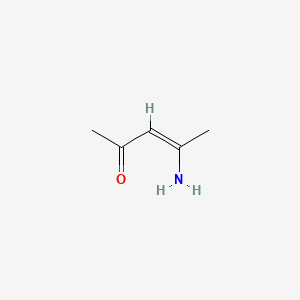
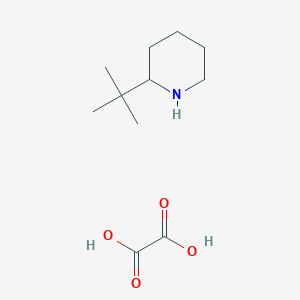
![1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate](/img/structure/B7722952.png)

